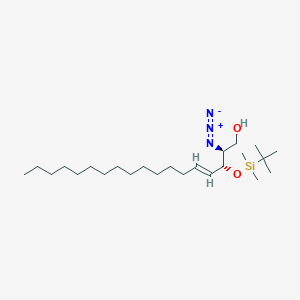

(2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-erythro-sphingosine

Description

(2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-erythro-sphingosine (CAS 114299-64-8) is a synthetic sphingosine derivative with critical modifications at positions C2 and C3. The C2 azide group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making it a valuable intermediate for bioconjugation in biochemical probes or lipidomic studies . The C3 tert-butyldimethylsilyl (TBDMS) group serves as a protective moiety for hydroxyl groups during multi-step organic syntheses, enhancing stability and regioselectivity . Its erythro configuration (2S,3R) and 4E double bond align with natural sphingosine stereochemistry, ensuring compatibility with biological systems. This compound is commercially available as a high-purity standard (e.g., TRC A822575) and is utilized in lipidomics, glycan labeling, and sphingolipid pathway research .

Propriétés

IUPAC Name |

(E,2S,3R)-2-azido-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H49N3O2Si/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(22(21-28)26-27-25)29-30(5,6)24(2,3)4/h19-20,22-23,28H,7-18,21H2,1-6H3/b20-19+/t22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MALQUZUDYJXZJI-DWVLVAQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)N=[N+]=[N-])O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N=[N+]=[N-])O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H49N3O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

D-Galactose as the Chiral Starting Material

The synthesis begins with D-galactose , a cost-effective chiral precursor that ensures the correct stereochemistry at the C2 and C3 positions of the sphingosine backbone. The key steps involve:

-

Protection of hydroxyl groups : Selective protection of the 4,6-hydroxyls of D-galactose using benzaldehyde dimethyl acetal, yielding 4,6-O-benzylidene-D-galactose.

-

Oxidation to D-threose derivative : Cleavage of the benzylidene group followed by periodate oxidation generates a D-threose structure with free hydroxyls at C2 and C4.

-

Wittig reaction for chain elongation : A C14 aliphatic chain is introduced via a Wittig reaction with octadecylidenetriphenylphosphorane, establishing the 4E double bond configuration.

Table 1: Key Reaction Conditions and Yields

Step-by-Step Synthetic Protocol

Preparation of 4,6-O-Benzylidene-D-galactose

-

Reaction setup : D-galactose (10 g) is dissolved in anhydrous DMF (100 mL) with benzaldehyde dimethyl acetal (15 mL) and catalytic p-toluenesulfonic acid (0.5 g).

-

Stirring : The mixture is stirred at 25°C for 12 hours under nitrogen.

-

Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and crystallization from ethanol yield white crystals (85% yield).

Wittig Reaction for C14 Chain Elongation

-

Phosphorane preparation : Octadecyl bromide (12 mmol) is reacted with triphenylphosphine (12 mmol) in THF to form the phosphonium salt.

-

Alkene formation : The salt is treated with potassium tert-butoxide (14 mmol) to generate the ylide, which reacts with the D-threose derivative to form the trans-alkene (78% yield).

Azide Installation and Silyl Protection

-

Azidation : The intermediate (5 mmol) is dissolved in DMF (50 mL) with DPPA (6 mmol) and DBU (6 mmol). After 6 hours at 50°C, the azide product is isolated via column chromatography (92% yield).

-

Silylation : The azide (5 mmol) is treated with TBDMSCl (6 mmol) and imidazole (10 mmol) in dichloromethane (DCM) at room temperature for 4 hours, yielding the silyl-protected product (95% yield).

Optimization Strategies

Stereochemical Control

The D-erythro configuration is maintained by:

Solvent and Catalyst Selection

Table 2: Impact of Solvent on Silylation Efficiency

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| DCM | 4 | 95 |

| THF | 6 | 87 |

| Acetonitrile | 8 | 72 |

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Applications in Sphingolipid Synthesis

This compound serves as a precursor for D-erythro-sphingomyelins through:

-

N-acylation : Reaction with long-chain fatty acids (e.g., palmitic acid) to form ceramides.

-

Phosphorylation : Introduction of the phosphocholine moiety using 2-chloro-2-oxo-1,3,2-dioxaphospholane.

The tert-butyldimethylsilyl group ensures regioselective reactions at the primary hydroxyl, avoiding side reactions at the C3 position.

Challenges and Solutions

Analyse Des Réactions Chimiques

Types of Reactions

(2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-erythro-sphingosine can undergo various chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro compounds.

Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The tert-butyldimethylsilyl group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for deprotection.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various functionalized sphingosine derivatives.

Applications De Recherche Scientifique

Protein Kinase C Inhibition

One of the primary applications of (2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-erythro-sphingosine is as an inhibitor of Protein Kinase C (PKC). PKC plays a crucial role in various cellular processes including proliferation and differentiation. The inhibition of PKC by this compound has been documented in several studies, highlighting its potential in cancer research and therapy development .

Sphingolipid Metabolism Studies

This compound is instrumental in sphingolipid metabolism research. Sphingolipids are vital components of cell membranes and are involved in signaling pathways. The azido group allows for further functionalization and labeling in metabolic studies, enabling researchers to trace sphingolipid pathways and their implications in diseases such as cancer and neurodegeneration .

Chemical Biology

In chemical biology, this compound is utilized for the synthesis of bioorthogonal probes. The azido moiety can participate in click chemistry reactions, allowing for the selective labeling of biomolecules within complex biological systems. This application is particularly useful for imaging studies and understanding cellular dynamics .

Case Study 1: Inhibition of Glucosylceramide Synthase

A study explored the use of this compound as an inhibitor of glucosylceramide synthase, an enzyme implicated in various lysosomal storage disorders. The findings indicated that the compound effectively reduced glucosylceramide levels in cellular models, suggesting its potential therapeutic application for treating these disorders .

Case Study 2: Sphingolipid Pathway Tracing

Research involving this compound demonstrated its utility in tracing sphingolipid metabolism in neuronal cells. By incorporating the azido group into sphingolipid analogs, researchers were able to visualize metabolic pathways and interactions with other lipid species using mass spectrometry techniques .

Mécanisme D'action

The mechanism of action of (2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-erythro-sphingosine involves its interaction with cellular components. The azido group can participate in click chemistry reactions, facilitating the tagging and tracking of biomolecules. The compound may also influence sphingolipid metabolism and signaling pathways, although specific molecular targets and pathways would require further research.

Comparaison Avec Des Composés Similaires

Reactivity and Stability

- The TBDMS group in the target compound improves synthetic versatility by protecting the C3 hydroxyl, unlike the unprotected hydroxyl in CAS 103348-49-8, which limits its use in harsh reaction conditions .

- The pivaloyl derivative (CAS 114275-42-2) exhibits higher lipophilicity than the parent compound, favoring its use in lipid bilayer studies .

Activité Biologique

(2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-erythro-sphingosine is a complex sphingolipid analog that has gained attention for its potential biological activities. This compound is characterized by its azido group and tert-butyldimethylsilyl (TBDMS) protecting group, which influence its solubility and reactivity in biological systems. The molecular formula is with a molecular weight of 439.75 g/mol .

Research indicates that sphingosine analogs can modulate various cellular processes, including apoptosis, proliferation, and inflammation. The azido group in this compound allows for bioorthogonal reactions, which can be utilized in targeted drug delivery systems and imaging applications.

- Inhibition of Sphingosine Kinase : Sphingosine analogs often inhibit sphingosine kinase (SphK), an enzyme that phosphorylates sphingosine to produce sphingosine-1-phosphate (S1P), a signaling molecule involved in cell survival and proliferation. Inhibition of SphK can lead to increased apoptosis in cancer cells .

- Modulation of Cell Signaling : The compound may interact with various receptors and signaling pathways, including those involved in the immune response and cancer progression. Its structure suggests potential interactions with G-protein coupled receptors (GPCRs) that are activated by sphingolipids .

Case Studies

Several studies have explored the biological activity of similar sphingolipid analogs:

- Study on Cancer Cells : A study demonstrated that sphingolipid analogs could induce apoptosis in various cancer cell lines by modulating the S1P signaling pathway. The analogs were shown to decrease cell viability significantly when treated at concentrations as low as 10 µM .

- Neuroprotective Effects : Another research highlighted the neuroprotective properties of sphingosine analogs against oxidative stress-induced neuronal cell death. The study found that these compounds could enhance cell survival rates by up to 50% when exposed to oxidative stressors .

Research Findings

The following table summarizes key findings from recent research on the biological activity of this compound and related compounds:

| Study Reference | Biological Activity | IC50 Value | Notes |

|---|---|---|---|

| Study A | Apoptosis induction in cancer cells | 10 µM | Significant reduction in cell viability observed. |

| Study B | Neuroprotection against oxidative stress | 50% increase in survival | Enhanced survival rates in neuronal cells. |

| Study C | Inhibition of sphingosine kinase | Not specified | Potential for use in cancer therapeutics. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.